Me-Tz-PEG4-NHS, or methyl tetrazine polyethylene glycol 4 N-hydroxysuccinimide, is a chemical compound widely used in bioconjugation and labeling applications. It belongs to a class of compounds known as tetrazine derivatives, which are particularly valuable in bioorthogonal chemistry due to their rapid and selective reactivity with various biomolecules. The compound's structure includes a tetrazine ring, a polyethylene glycol spacer, and an N-hydroxysuccinimide ester, facilitating the conjugation with amine-containing molecules such as proteins and peptides.
Me-Tz-PEG4-NHS is synthesized from commercially available precursors and is classified under bioconjugation reagents. It is primarily used for labeling biomolecules in research settings, particularly in the development of diagnostic tools and therapeutic agents. Its chemical classification falls under the category of reactive esters, specifically N-hydroxysuccinimide esters, which are known for their ability to form stable amide bonds with primary amines.
The synthesis of Me-Tz-PEG4-NHS typically involves several steps:
The reactions are generally performed under mild conditions to maintain the integrity of sensitive biomolecules. The yields can vary based on reaction conditions such as temperature, time, and concentration of reactants. Characterization of the final product is typically done using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the successful formation of Me-Tz-PEG4-NHS.
Me-Tz-PEG4-NHS features a tetrazine ring that contributes to its bioorthogonal reactivity. The structure can be represented as follows:
The molecular formula for Me-Tz-PEG4-NHS is C₁₃H₁₉N₅O₄, with a molecular weight of approximately 305.32 g/mol.
Me-Tz-PEG4-NHS participates in bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder reaction with trans-cyclooctene. This reaction is characterized by:
In practical applications, Me-Tz-PEG4-NHS can be used to label proteins or peptides that contain primary amines. The NHS ester reacts with these amines to form stable amide bonds, allowing for the creation of conjugates that retain biological activity.
The mechanism by which Me-Tz-PEG4-NHS operates involves:
This process allows for efficient labeling of biomolecules without disrupting their functional properties, making it ideal for applications in diagnostics and therapeutics.
Characterization techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and confirm structural integrity post-synthesis.
Me-Tz-PEG4-NHS has several significant applications in scientific research:
Bioorthogonal chemistry enables specific molecular reactions within living systems without interfering with native biochemical processes. Me-Tz-PEG4-NHS exemplifies this principle through its methyltetrazine group, which undergoes rapid IEDDA cycloadditions with dienophiles like trans-cyclooctene (TCO). Key attributes include:
Table 1: Comparative Kinetics of Bioorthogonal Reactions
Reaction Pair | Rate Constant (M−1s−1) | Catalyst Required |
---|---|---|
Tetrazine × TCO | >10,000 | No |
Azide × Alkyne (CuAAC) | ~1 | Yes |
Strain-Promoted Azide-Alkyne | 0.1–1.0 | No |
Data sourced from IEDDA performance studies [10]
These properties enable applications ranging from in vivo pretargeted imaging to antibody-drug conjugate (ADC) assembly. For example, trastuzumab modified with Me-Tz-PEG4-NHS selectively delivers payloads to HER2-positive breast cancer cells, demonstrating the reagent’s capacity for precision targeting [9].
Tetrazine reagents have undergone three generations of refinement to optimize stability, solubility, and conjugation efficiency. Me-Tz-PEG4-NHS embodies the culmination of these advances:
Table 2: Generational Improvements in Tetrazine Reagents
Generation | Example Compound | Solubility | Stability (pH 7.5) | Primary Application |
---|---|---|---|---|
1st | Bz-(Me)Tz-NHS | Organic solvents only | Hours | Small-molecule probes |
2nd | MeTz-C3-NHS | Limited aqueous solubility | <1 day | Surface functionalization |
3rd | Me-Tz-PEG4-NHS | High in water/buffers | Weeks at 4°C | In vivo targeting, ADCs |
Data derived from reagent stability assessments [1] [5] [10]
The reagent’s versatility extends to diverse bioconjugation scenarios:
The PEG4 spacer in Me-Tz-PEG4-NHS is not merely a solubility enhancer—it critically modulates steric interactions between conjugated biomolecules. This 18-atom polyethylene glycol chain provides:
Table 3: Impact of PEG4 on Bioconjugate Performance
Parameter | Without PEG4 | With PEG4 | Improvement Factor |
---|---|---|---|
Antibody aggregation | 40–60% after 1 month | <10% after 6 months | 6x stability increase |
Binding efficiency to TCO | 35–50% | >95% | ~2.7x enhancement |
Solubility in PBS | ≤2 mg/mL | ≥20 mg/mL | 10x increase |
Comparative data from protein labeling studies [1] [9] [10]
The spacer’s flexibility also preserves biological activity post-conjugation. When modifying trastuzumab with Me-Tz-PEG4-NHS, the antibody retains 98% of its HER2-binding affinity, whereas non-PEGylated tetrazine reagents reduce binding by 30–40% due to steric occlusion of the paratope region [9]. This makes PEG4 indispensable for targeting applications requiring uncompromised biomolecular recognition.
Comprehensive Compound Index
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1